(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol (4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 1215662-44-4
VCID: VC2669828
InChI: InChI=1S/C12H9F3N2O2/c13-12(14,15)11-16-6-5-10(17-11)19-9-3-1-8(7-18)2-4-9/h1-6,18H,7H2
SMILES: C1=CC(=CC=C1CO)OC2=NC(=NC=C2)C(F)(F)F
Molecular Formula: C12H9F3N2O2
Molecular Weight: 270.21 g/mol

(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol

CAS No.: 1215662-44-4

Cat. No.: VC2669828

Molecular Formula: C12H9F3N2O2

Molecular Weight: 270.21 g/mol

* For research use only. Not for human or veterinary use.

(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol - 1215662-44-4

Specification

CAS No. 1215662-44-4
Molecular Formula C12H9F3N2O2
Molecular Weight 270.21 g/mol
IUPAC Name [4-[2-(trifluoromethyl)pyrimidin-4-yl]oxyphenyl]methanol
Standard InChI InChI=1S/C12H9F3N2O2/c13-12(14,15)11-16-6-5-10(17-11)19-9-3-1-8(7-18)2-4-9/h1-6,18H,7H2
Standard InChI Key HLQRGXPTVRKHGP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CO)OC2=NC(=NC=C2)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1CO)OC2=NC(=NC=C2)C(F)(F)F

Introduction

Chemical Identity and Structure

Nomenclature and Identification

ParameterValue
IUPAC Name(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol
CAS Number1215662-44-4
Alternative CAS61522-59-6
Molecular FormulaC₁₂H₉F₃N₂O₂
MDL NumberMFCD11505054
Synonyms[4-[2-(trifluoromethyl)pyrimidin-4-yl]oxyphenyl]methanol, TS-00895

The compound exists in chemical catalogs under various product codes, including 084184-1G from Matrix Scientific, suggesting its availability for research and development applications . The presence of multiple catalog entries indicates the compound's relevance in chemical research and synthesis.

Structural Features

The trifluoromethyl group (CF₃) is a key feature that enhances the compound's lipophilicity and metabolic stability. This group significantly influences the electron distribution in the pyrimidine ring, creating an electron-deficient environment that affects reactivity patterns. The pyrimidine ring provides a nitrogen-rich heterocyclic scaffold that can participate in various binding interactions with biological targets.

The ether linkage (-O-) between the pyrimidine and phenyl rings offers rotational flexibility while maintaining a defined spatial arrangement of the aromatic systems. This can be crucial for optimal binding to biological targets. The hydroxymethyl group (-CH₂OH) on the phenyl ring provides a site for hydrogen bonding interactions and serves as a potential point for further chemical modifications, enhancing the compound's utility as a synthetic intermediate .

Physical and Chemical Properties

PropertyValue/Description
Physical StateLikely a crystalline solid
Molecular WeightApproximately 270.21 g/mol (calculated)
Purity (Commercial)≥97%
Hazard ClassificationIrritant

Chemical Reactivity

The chemical reactivity of (4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol is significantly influenced by its functional groups. The trifluoromethyl group, known for its strong electron-withdrawing properties, affects the electronic distribution in the pyrimidine ring, potentially activating it toward nucleophilic substitution reactions. This electronic effect can be utilized in various chemical transformations.

The hydroxymethyl group represents a versatile functional handle for further chemical modifications. It can undergo typical alcohol reactions including:

  • Oxidation to aldehyde or carboxylic acid

  • Esterification to produce various esters

  • Etherification to introduce additional functional groups

  • Conversion to leaving groups (e.g., tosylates, mesylates) for subsequent substitution reactions

These potential transformations make (4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol a valuable intermediate in multistep organic synthesis, particularly in medicinal chemistry where structural diversity is often explored to optimize biological activity.

Synthesis Methods

Nucleophilic Aromatic Substitution

A common approach likely involves nucleophilic aromatic substitution (SNAr) reactions, which are typically employed for synthesizing aryl ethers containing electron-deficient aromatic rings. This would involve the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with 4-hydroxybenzyl alcohol in the presence of a suitable base.

The electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the carbon at the 4-position of the pyrimidine ring, activating it toward nucleophilic attack. Common bases for such transformations include potassium carbonate, cesium carbonate, or sodium hydride, depending on the required strength and solubility considerations.

Functional Group Modification Approach

An alternative synthetic strategy might involve the synthesis of a precursor with a different functional group on the phenyl ring, followed by conversion to the hydroxymethyl group. For example:

  • Coupling of 4-chloro-2-(trifluoromethyl)pyrimidine with 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid

  • Subsequent reduction of the aldehyde or acid functionality to obtain the hydroxymethyl group

This approach can be particularly useful when direct coupling with 4-hydroxybenzyl alcohol presents challenges such as side reactions or poor yields.

Critical Reaction Parameters

Based on similar reactions for fluorinated heterocycles, the following parameters are likely crucial for the successful synthesis of (4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol:

Table 3: Critical Reaction Parameters for Synthesis

ParameterOptimal ConditionsSignificance
Temperature50-80°CBalances reaction rate with minimizing side reactions
SolventDMF, DMSO, AcetonitrilePromotes solubility and facilitates nucleophilic substitution
BaseK₂CO₃, Cs₂CO₃, NaHDeprotonates the phenol for nucleophilic attack
Reaction Time8-24 hoursEnsures complete conversion
Concentration0.1-0.5 MAffects reaction kinetics and potential side reactions
PurificationColumn chromatographyRemoves impurities and side products

The choice of specific conditions would likely be optimized based on factors such as available starting materials, scale of synthesis, and desired purity of the final product.

Structure-Activity Relationships

Influence of Structural Features on Activity

Table 4: Structure-Activity Relationships of Key Structural Features

Structural FeatureEffect on Properties and Potential Activity
Trifluoromethyl groupEnhances lipophilicity, improves metabolic stability, increases binding affinity to hydrophobic pockets
Pyrimidine ringProvides hydrogen-bond acceptors, serves as a rigid scaffold for specific binding orientations
Ether linkageOffers conformational flexibility, maintains optimal distance between aromatic centers
Hydroxymethyl groupProvides hydrogen-bond donor/acceptor capabilities, serves as a site for further functionalization
Para-substitution patternPresents linear geometry that may be optimal for certain binding pockets

The position of the trifluoromethyl group on the pyrimidine ring (2-position) likely influences the electronic distribution and hydrogen-bonding capabilities of the nitrogen atoms, potentially affecting interactions with biological targets.

Comparison with Structural Analogs

Several structural analogs of (4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol have been identified, each with distinct features that may influence their properties and potential applications.

Table 5: Comparison with Structural Analogs

CompoundCAS NumberKey Structural DifferencesPotential Impact on Properties
(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol1215662-44-4Reference compoundBaseline properties
(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol1216548-30-9CF₃ at position 4, oxygen linkage at position 2 Altered electronic distribution in pyrimidine ring
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol1240594-67-5Direct attachment of CH₂OH to pyrimidine, no phenoxy linker Reduced molecular size, altered conformational flexibility
(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol1086376-61-5Pyridine ring instead of pyrimidine Different hydrogen-bonding pattern, altered electronic properties

These structural variations can be exploited to fine-tune properties for specific applications. For instance, changing the position of the trifluoromethyl group or altering the heterocyclic core can modify the compound's electronic properties, potentially affecting binding affinity to specific targets.

Mechanistic Insights in Biological Systems

Pharmacokinetic Considerations

The structural features of (4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol suggest certain pharmacokinetic characteristics that would be relevant if the compound were to be developed for therapeutic applications.

The trifluoromethyl group typically enhances metabolic stability by protecting adjacent positions from oxidative metabolism by cytochrome P450 enzymes. This could potentially extend the half-life of the compound or derived analogs in biological systems.

The hydroxymethyl group represents a potential site for phase II metabolism through glucuronidation or sulfation, which could facilitate elimination of the compound. Alternatively, it provides a position for structural modification to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

The compound's balanced combination of hydrophobic (trifluoromethyl, aromatic rings) and hydrophilic (hydroxymethyl) groups suggests moderate lipophilicity, which is often favorable for oral bioavailability and cellular penetration.

Safety AspectRecommendation
Personal Protective EquipmentChemical-resistant gloves, safety glasses with side shields, laboratory coat
Engineering ControlsUse in well-ventilated areas or under fume hood
StorageStore in tightly closed containers in a cool, dry place away from incompatible materials
Fire HazardsStandard precautions for organic materials
Spill ResponseAbsorb with inert material, collect in appropriate container for disposal
DisposalFollow local regulations for hazardous waste disposal

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator